3-Thia-6-azabicyclo[3.1.1]heptane
Overview
Description
3-Thia-6-azabicyclo[311]heptane is a heterocyclic compound that features a bicyclic structure with a sulfur and nitrogen atom incorporated into the ring system
Mechanism of Action
Target of Action
3-Thia-6-azabicyclo[3.1.1]heptane is a synthetic compound that has been incorporated into the structure of the antihistamine drug Rupatidine . It is used as a bioisostere, a compound with similar physical or chemical properties that can replace a portion of a molecule while maintaining similar biological activity .
Mode of Action
The compound is designed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This allows the compound to interact with its targets in a similar manner, leading to comparable biological effects.
Biochemical Pathways
The specific biochemical pathways affected by 3-Thia-6-azabicyclo[31Given its use in the structure of the antihistamine drug rupatidine , it can be inferred that it may influence histamine pathways, which play a crucial role in allergic reactions.
Pharmacokinetics
The pharmacokinetic properties of 3-Thia-6-azabicyclo[31Its incorporation into the structure of rupatidine suggests that it may contribute to the drug’s bioavailability and overall pharmacokinetic profile .
Result of Action
The result of the action of this compound is a dramatic improvement in the physicochemical properties of the drug Rupatidine . This suggests that the compound may enhance the drug’s effectiveness in treating conditions such as allergies.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound could interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 3-Thia-6-azabicyclo[3.1.1]heptane on cellular processes are not yet fully known. Given its structural similarity to other bioactive compounds, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic structure with high yield and purity . Another method involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be performed under mild conditions. The reduction of spirocyclic oxetanyl nitriles is particularly suitable for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Thia-6-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the bicyclic structure, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides and sulfones, while reduction reactions can produce amines and thiols .
Scientific Research Applications
3-Thia-6-azabicyclo[3.1.1]heptane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioisostere, mimicking the properties of other biologically active compounds . In medicine, it has been incorporated into the structure of antihistamine drugs, leading to improved physicochemical properties . In industry, it is used in the development of new materials with unique properties .
Comparison with Similar Compounds
3-Thia-6-azabicyclo[3.1.1]heptane can be compared with other similar compounds, such as 3-azabicyclo[3.1.1]heptane and 3-substituted 6-azabicyclo[3.1.1]heptanes. These compounds share a similar bicyclic structure but differ in the presence of additional functional groups or heteroatoms. The unique combination of sulfur and nitrogen in this compound distinguishes it from these other compounds and contributes to its unique properties and applications .
Properties
IUPAC Name |
3-thia-6-azabicyclo[3.1.1]heptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLQHWLPJVWHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.